molecular formula C21H15FN2O2 B2681434 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide CAS No. 922646-74-0

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2681434
CAS No.: 922646-74-0
M. Wt: 346.361
InChI Key: AZYTVBPJIIUGFO-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide is a synthetic small molecule featuring a benzoxazole pharmacophore, a privileged structure in medicinal chemistry known for its diverse biological activities . The benzoxazole core's structure resembles naturally occurring purine nucleotides, which facilitates interactions with various biological targets, including enzymes and receptors . This compound is intended for research applications in oncology and chemical biology. Researchers can utilize it as a key intermediate for synthesizing more complex molecules or as a core scaffold for investigating novel therapeutic agents. Its structure is of particular interest for developing inhibitors targeting specific enzymes or protein-protein interactions involved in disease pathways . As a heterocyclic compound, it can engage with biological targets through multiple weak interactions, including hydrogen bonding, van der Waals forces, and pi-stacking, making it a versatile tool for probing biochemical mechanisms . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c22-16-10-8-14(9-11-16)12-20(25)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)26-21/h1-11,13H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYTVBPJIIUGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or acids to form the benzoxazole ring. This is followed by coupling with 4-fluorophenyl acetamide. Common reagents used in these reactions include phosphorus trichloride (PCl3) and dimethylformamide (DMF) as a solvent .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve high-yield reactions under milder conditions. For instance, the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) has been reported to produce high yields .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are frequently used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of larger bioactive molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for potential therapeutic applications, including as an anti-inflammatory and antidiabetic agent.

    Industry: Utilized in the development of optical brighteners and fluorescent probes

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-[3-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]acetamide

  • Structure : Benzoxazole with a chlorine substituent at position 5; acetamide lacks the 4-fluorophenyl group.
  • Key Differences: Chlorine’s larger atomic radius and higher lipophilicity compared to fluorine may enhance membrane permeability but reduce metabolic stability.
  • Relevance : Chlorinated benzoxazoles are often explored for antimicrobial activity, but the lack of fluorophenyl substitution likely alters target specificity .

2-(3,5-Dimethylphenoxy)-N-[3-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide

  • Structure: Benzoxazole with an ethyl group at position 5; acetamide substituted with a dimethylphenoxy group.
  • The dimethylphenoxy group introduces steric hindrance, which may interfere with binding to planar active sites compared to the compact 4-fluorophenyl group.
  • Relevance: Ethyl and phenoxy substituents are common in CNS-targeting drugs, suggesting divergent therapeutic applications from the fluorophenyl analog .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-Dichlorophenyl)acetamide

  • Structure : Benzothiazole core (sulfur instead of oxygen) with a trifluoromethyl group; dichlorophenylacetamide substituent.
  • Key Differences: Sulfur in benzothiazole enhances π-acidity and forms stronger hydrogen bonds than benzoxazole. Trifluoromethyl groups improve metabolic stability but may reduce solubility.
  • Relevance : Benzothiazoles are prominent in anticancer research, indicating a different target profile .

2-(4-Fluorophenyl)-N-{4-[6-(4-Fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

  • Structure : Shares the 4-fluorophenylacetamide group but incorporates a dihydroimidazothiazole-pyridine system.
  • Pyridine’s nitrogen enables additional coordination with metal ions or polar residues in binding pockets.
  • Relevance : Such hybrid structures are explored for kinase inhibition, suggesting overlap in therapeutic targets with the benzoxazole analog .

N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-thiadiazol-2-yl]acetamide

  • Structure : Thiadiazole ring (two nitrogens and one sulfur) with a 4-fluorophenyl group.
  • The acetylated dihydrothiadiazole may reduce ring aromaticity, affecting binding kinetics.
  • Relevance : Thiadiazoles are studied for antidiabetic and antiviral activity, diverging from benzoxazole applications .

Biological Activity

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide is a compound belonging to the class of benzoxazole derivatives, which have been widely studied for their diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data tables.

  • Molecular Formula : C23H20N2O4
  • Molecular Weight : 388.4 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Benzoxazole derivatives have shown promising anticancer properties. Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study Findings

  • Cytotoxicity Assays :
    • The compound was tested against several cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.
    • Results indicated that it has a selective cytotoxic effect, with IC50 values demonstrating higher potency against cancer cells compared to normal cells.
Cell LineIC50 Value (µM)Selectivity Index
MCF-712.55.0
A54915.04.5
PC310.06.0

This selectivity suggests potential for therapeutic applications in oncology.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against both Gram-positive and Gram-negative bacteria.

Screening Results

  • Antibacterial Activity : The compound was found to exhibit moderate antibacterial activity against Bacillus subtilis (Gram-positive), with minimal inhibitory concentrations (MICs) reported as follows:
Bacterial StrainMIC (µg/mL)
Bacillus subtilis32
Escherichia coli>128

This indicates that while it is effective against certain bacteria, its efficacy is limited against others.

  • Antifungal Activity : The compound also demonstrated antifungal properties against Candida albicans, with MIC values indicating stronger activity compared to its antibacterial effects.
Fungal StrainMIC (µg/mL)
Candida albicans16

Anti-inflammatory Activity

Research has indicated that benzoxazole derivatives can modulate inflammatory pathways. This compound has been shown to inhibit the activation of the NF-kB pathway, which plays a crucial role in inflammation.

The compound inhibits the phosphorylation of IκBα, preventing the translocation of NF-kB to the nucleus and thereby reducing the expression of pro-inflammatory cytokines. This mechanism positions it as a potential candidate for treating inflammatory diseases.

Structure–Activity Relationship (SAR)

Investigations into the structure–activity relationship of benzoxazole derivatives have revealed that modifications in the phenyl rings significantly affect biological activity:

  • Electron-donating groups enhance anticancer activity.
  • Electron-withdrawing groups , like fluorine in this compound, can modulate both antimicrobial and anticancer properties.

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